5-Bromo-2,3-difluoro-4-(trimethylsilyl)benzoic acid

Molecular weight Physicochemical property Structural comparison

5-Bromo-2,3-difluoro-4-(trimethylsilyl)benzoic acid (CAS 1241948-58-2; molecular formula C10H11BrF2O2Si; molecular weight 309.18 g/mol) is a polyfunctionalized aromatic building block belonging to the silylated fluoro-bromo benzoic acid class. Its core structure integrates three distinct functionalities on a single benzene ring: a carboxylic acid group at position 1, bromine at position 5, two fluorine atoms at positions 2 and 3, and a trimethylsilyl (TMS) group at position 4.

Molecular Formula C10H11BrF2O2Si
Molecular Weight 309.18 g/mol
CAS No. 1241948-58-2
Cat. No. B12336058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2,3-difluoro-4-(trimethylsilyl)benzoic acid
CAS1241948-58-2
Molecular FormulaC10H11BrF2O2Si
Molecular Weight309.18 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C1=C(C=C(C(=C1F)F)C(=O)O)Br
InChIInChI=1S/C10H11BrF2O2Si/c1-16(2,3)9-6(11)4-5(10(14)15)7(12)8(9)13/h4H,1-3H3,(H,14,15)
InChIKeyVYWXKBGZPJDKCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2,3-difluoro-4-(trimethylsilyl)benzoic Acid (CAS 1241948-58-2): Structural Identity and Compound Class Positioning


5-Bromo-2,3-difluoro-4-(trimethylsilyl)benzoic acid (CAS 1241948-58-2; molecular formula C10H11BrF2O2Si; molecular weight 309.18 g/mol) is a polyfunctionalized aromatic building block belonging to the silylated fluoro-bromo benzoic acid class [1]. Its core structure integrates three distinct functionalities on a single benzene ring: a carboxylic acid group at position 1, bromine at position 5, two fluorine atoms at positions 2 and 3, and a trimethylsilyl (TMS) group at position 4 . This specific substitution pattern places it at the intersection of organofluorine, organosilicon, and aryl halide chemistry, distinguishing it from simpler mono- or difunctional benzoic acid derivatives used in medicinal chemistry and materials research [2].

Why Generic Substitution Is Not Advisable for 5-Bromo-2,3-difluoro-4-(trimethylsilyl)benzoic Acid (CAS 1241948-58-2)


Simple substitution with a non-silylated analog such as 5-bromo-2,3-difluorobenzoic acid (CAS 887585-64-0) or a non-brominated silyl analog such as 2,3-difluoro-4-(trimethylsilyl)benzoic acid (CAS 518070-16-1) is chemically and functionally invalid. The TMS group is not a passive substituent; it serves as a traceless directing/activating group for regioselective metalation and a latent site for ipso-substitution, enabling synthetic sequences inaccessible to the non-silylated analog [1]. Conversely, the bromine atom provides the essential cross-coupling handle (e.g., Suzuki-Miyaura), which is absent in the debromo silyl analog. Furthermore, the distinct 2,3-difluoro orientation adjacent to the TMS group creates a unique electronic environment that differs from regioisomers such as 6-bromo-2,4-difluoro-3-(trimethylsilyl)benzoic acid (CAS 2807443-37-2), thereby affecting both reactivity and downstream coupling outcomes .

Quantitative Differentiation Evidence: 5-Bromo-2,3-difluoro-4-(trimethylsilyl)benzoic Acid (CAS 1241948-58-2) vs. Closest Analogs


Molecular Weight Differentiation: Target Compound vs. Non-Silylated and Non-Brominated Analogs

The target compound exhibits a molecular weight of 309.18 g/mol, which is 72.18 g/mol higher than its non-silylated analog 5-bromo-2,3-difluorobenzoic acid (237.00 g/mol) and 78.90 g/mol higher than 2,3-difluoro-4-(trimethylsilyl)benzoic acid (230.28 g/mol) [1][2]. This difference reflects the combined mass contribution of the TMS group and bromine atom, which directly impacts chromatographic retention time, mass spectrometric detection limits, and physicochemical properties such as lipophilicity.

Molecular weight Physicochemical property Structural comparison

Commercial Purity Specification Benchmarking: Target Compound vs. Non-Silylated Analog

Commercially, the target compound is offered at NLT 98% purity (Boroncore) or 98% (Leyan), compared to 95% typical purity for the non-silylated analog 5-bromo-2,3-difluorobenzoic acid (AKSci, Achemblock) [1]. The higher available purity reduces the burden of pre-use purification and improves stoichiometric accuracy in subsequent reactions.

Purity Quality specification Procurement

Regioisomeric Differentiation: Unique 5-Br-2,3-F-4-TMS Pattern vs. Closest Regioisomer

The target compound bears bromine at position 5 with TMS at position 4, while the closest regioisomer 6-bromo-2,4-difluoro-3-(trimethylsilyl)benzoic acid (CAS 2807443-37-2) places bromine at position 6, fluorine atoms at positions 2 and 4, and TMS at position 3 [1]. This altered substitution pattern changes the electronic and steric environment around the bromine atom, affecting its reactivity in Pd-catalyzed cross-coupling reactions. The 2,3-difluoro arrangement in the target compound places two electron-withdrawing fluorine atoms adjacent to each other, creating a distinct electronic bias on the aryl ring relative to the 2,4-difluoro arrangement of the regioisomer.

Regioisomer Substitution pattern Cross-coupling

Orthogonal Reactive Handle Architecture: Combined Br and TMS Functionality vs. Single-Function Analogs

The target compound uniquely combines a C-Br bond suitable for oxidative addition (Pd-catalyzed cross-coupling) and a C-Si bond amenable to ipso-desilylation or Hiyama coupling, within the same molecule [1]. Its non-silylated analog 5-bromo-2,3-difluorobenzoic acid offers only the C-Br handle, while the debromo analog 2,3-difluoro-4-(trimethylsilyl)benzoic acid offers only the C-Si handle. This orthogonal reactivity architecture enables sequential, chemoselective functionalization of a single aromatic core, a capability documented in the modular synthesis of fluorinated aromatic libraries where the TMS group acts as a temporary metalation-directing group that can be subsequently removed or substituted [2].

Orthogonal reactivity Building block Synthetic versatility

Rotatable Bond Count and Topological PSA: Physicochemical Differentiation from Non-Silylated Analog

The target compound has a rotatable bond count of 2 and a topological polar surface area (TPSA) of 37.3 Ų [1]. By comparison, its non-silylated analog 5-bromo-2,3-difluorobenzoic acid has a lower rotatable bond count of 1 and a TPSA of 37.3 Ų [2]. The additional rotatable bond arises from the C-Si bond of the TMS group, which introduces conformational flexibility absent in the non-silylated analog. While TPSA remains constant (37.3 Ų for both), the increased rotatable bond count can influence molecular recognition, crystal packing, and solubility characteristics of downstream derivatives.

Drug-likeness Physicochemical property Medicinal chemistry

Best-Fit Application Scenarios for 5-Bromo-2,3-difluoro-4-(trimethylsilyl)benzoic Acid (CAS 1241948-58-2) Based on Differential Evidence


Medicinal Chemistry: Glucagon Receptor Antagonist and Related GPCR Drug Discovery Programs

The compound has been explicitly cited in glucagon receptor antagonist patent literature (US20110301082A1) as a synthetic intermediate building block [1]. The orthogonal C-Br and C-TMS handles enable sequential Pd-catalyzed cross-coupling followed by desilylation or Hiyama coupling, facilitating the rapid assembly of biaryl and heterobiaryl scaffolds common in GPCR-targeted therapeutics. Procurement of this specific compound, rather than the non-silylated analog, provides the TMS-directed regioselective metalation capability necessary for introducing substituents at the position para to the carboxylic acid group.

Diversity-Oriented Synthesis (DOS) and Fluorinated Fragment Library Construction

The unique 5-Br-2,3-F-4-TMS substitution pattern makes this compound an ideal core scaffold for generating fluorinated aromatic libraries via sequential, chemoselective derivatization [2]. The TMS group directs ortho-metalation to specific positions on the ring, while the bromine atom serves as a universal cross-coupling handle. This dual reactivity architecture, which is absent in both the non-silylated and the debromo analogs, supports the construction of diverse compound collections for fragment-based drug discovery (FBDD).

Cross-Coupling Methodology Development and Catalyst Screening

The combination of a sterically hindered TMS group adjacent to the fluorine-substituted aromatic ring and the C-Br bond creates a sterically and electronically challenging substrate for Pd-catalyzed cross-coupling reactions [1]. This makes the compound a valuable benchmark substrate for evaluating new catalyst systems, ligands, and reaction conditions aimed at coupling sterically demanding aryl bromides. The 2,3-difluoro arrangement provides an electron-deficient aromatic system that tests catalyst tolerance to electron-withdrawing groups.

Agrochemical Intermediate Synthesis Requiring Lipophilic Building Blocks

The presence of the TMS group increases the lipophilicity of the building block relative to the non-silylated analog (as evidenced by the higher molecular weight and additional rotatable bond from the C-Si bond) [2][3]. This property can be advantageous when designing agrochemical active ingredients that require enhanced leaf penetration or soil mobility. The compound's orthogonal reactivity allows for the construction of complex fluorinated aromatics that are prevalent in modern crop protection agents.

Quote Request

Request a Quote for 5-Bromo-2,3-difluoro-4-(trimethylsilyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.